molecular formula C11H17N3O2S B5911026 N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide CAS No. 5210-63-9

N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide

Cat. No. B5911026
CAS RN: 5210-63-9
M. Wt: 255.34 g/mol
InChI Key: BHVIUIIITMXBCN-UHFFFAOYSA-N
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Description

“N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide” is a chemical compound with the molecular formula C11H17N3O2S . It has an average mass of 255.337 Da and a mono-isotopic mass of 255.104141 Da . It is also known by alternate names such as 3-Acetamido-1-acetyl-1,2-diaza-4-thiaspiro[4.5]dec-2-ene and N-(4-ethanoyl-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)ethanamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its InChI string: InChI=1S/C11H17N3O2S/c1-8(15)12-10-13-14(9(2)16)11(17-10)6-4-3-5-7-11/h3-7H2,1-2H3,(H,12 . This string represents the molecule’s structure in the InChI (IUPAC International Chemical Identifier) format, which encodes the atomic connectivity and stereochemistry of the molecule.

Scientific Research Applications

Anticancer Activity Research has also focused on the anticancer potential of these compounds. Studies reveal that some derivatives exhibit moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel et al., 2017).

Nematicidal Activity The compound and its variants have been evaluated for nematicidal activity. This research indicates their potential use in agriculture as nematicides (Srinivas et al., 2008).

Antidiabetic Activity These compounds have been investigated for their antidiabetic properties. In particular, studies have shown high and moderate antidiabetic α-amylase and α-glucosidase activity, suggesting their potential in diabetes treatment (Kayukova et al., 2022).

Antimycobacterial Activity Research into the antimycobacterial activity of these compounds has shown varying levels of inhibition against M. tuberculosis, indicating their potential application in treating tuberculosis (Güzel et al., 2006).

Antibacterial and Antifungal Properties Some derivatives have shown significant antibacterial and antifungal activity against various microorganisms, highlighting their potential in treating infections (Rajanarendar et al., 2010).

Pharmacological Investigations The compound's derivatives have been examined for various pharmacological activities, including anticonvulsant effects, suggesting their broader potential in pharmaceutical applications (Senthilraja & Alagarsamy, 2012).

properties

IUPAC Name

N-(4-acetyl-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-8(15)12-10-13-14(9(2)16)11(17-10)6-4-3-5-7-11/h3-7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVIUIIITMXBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)CCCCC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966463
Record name N-(1-Acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5210-63-9
Record name N-(1-Acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide
Reactant of Route 2
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide
Reactant of Route 3
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide
Reactant of Route 4
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide
Reactant of Route 5
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide
Reactant of Route 6
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide

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